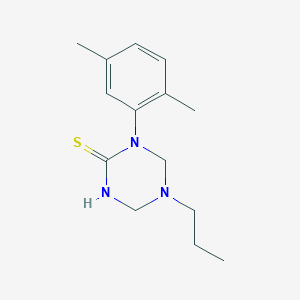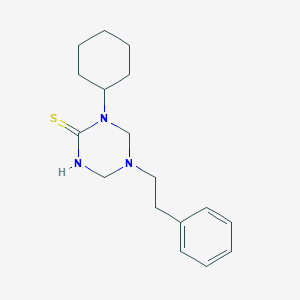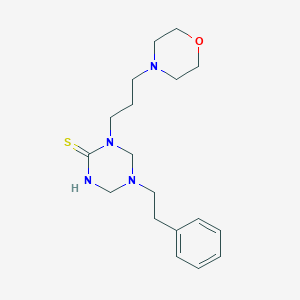![molecular formula C16H20N4OS2 B282697 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B282697.png)
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in the potentiation of GABAergic neurotransmission, which leads to its anxiolytic and anticonvulsant effects. The compound has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects:
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities. The compound has also shown promising results in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease. The compound has been found to act as a positive allosteric modulator of the GABAA receptor, which results in the potentiation of GABAergic neurotransmission. This leads to its anxiolytic and anticonvulsant effects. The compound has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine in lab experiments is its potent and selective activity. The compound has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine. One area of research could be the development of novel analogs of the compound with improved pharmacological properties. Another future direction could be the investigation of the compound's potential therapeutic effects in other neurological disorders, such as Parkinson's disease. Additionally, the compound's potential use as a tool for studying the GABAA receptor and acetylcholinesterase inhibition could be explored further. Finally, the development of more efficient synthesis methods for the compound could also be an area of future research.
In conclusion, 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine is a compound that has shown promising results in various scientific research studies. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities. The compound has also shown promising results in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease. The compound's potential therapeutic effects can be attributed to its positive allosteric modulation of the GABAA receptor and inhibition of acetylcholinesterase activity. Future research could focus on the development of novel analogs of the compound, investigation of its potential therapeutic effects in other neurological disorders, and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine involves the reaction of 1-benzylpiperazine with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride. The reaction proceeds under reflux conditions and yields the desired compound in good yield and purity. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities. The compound has also shown promising results in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H20N4OS2 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(4-benzylpiperazin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H20N4OS2/c1-13-17-18-16(23-13)22-12-15(21)20-9-7-19(8-10-20)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Clé InChI |
ZCIACTPHPLTSRM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=NN=C(S1)SCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)




